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Core Science & Biosynthesis

Foundational

O-isopropyl-N,N'-diisopropylisourea chemical structure and stability

An In-depth Technical Guide to O-isopropyl-N,N'-diisopropylisourea: Chemical Structure and Stability Authored by: Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of O-isoprop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to O-isopropyl-N,N'-diisopropylisourea: Chemical Structure and Stability

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of O-isopropyl-N,N'-diisopropylisourea, a member of the O-alkylisourea class of compounds. The guide delves into its chemical structure, synthesis, and, most critically, its inherent stability and potential degradation pathways. Drawing upon established principles of organic chemistry and analytical science, this document offers field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. The content is structured to provide a foundational understanding and practical guidance for the handling and characterization of this and related isourea derivatives.

Introduction to O-Alkylisoureas

O-alkylisoureas are a class of organic compounds characterized by an isourea core with an alkyl group attached to the oxygen atom. They are valuable intermediates in organic synthesis, frequently employed in the formation of esters, particularly from sterically hindered carboxylic acids.[1] The reactivity of the isourea functional group, while beneficial for synthesis, also contributes to its inherent instability, a critical consideration for its application in multi-step syntheses and for the stability of any final product containing this moiety. This guide focuses specifically on O-isopropyl-N,N'-diisopropylisourea, providing a detailed examination of its chemical nature and stability profile.

Chemical Structure and Properties of O-isopropyl-N,N'-diisopropylisourea

The chemical structure of O-isopropyl-N,N'-diisopropylisourea features a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and an oxygen atom. The isopropyl groups on the nitrogen atoms and the isopropyl group on the oxygen atom contribute to the steric bulk and electronic properties of the molecule.

Caption: Chemical structure of O-isopropyl-N,N'-diisopropylisourea.

Table 1: Physicochemical Properties of O-isopropyl-N,N'-diisopropylisourea (Predicted)

PropertyValueSource
Molecular FormulaC₁₀H₂₂N₂ON/A
Molecular Weight186.30 g/mol N/A
AppearanceColorless oil (predicted)[2]
Boiling Point~180-200 °C at reduced pressure (estimated)N/A
SolubilitySoluble in organic solvents like dichloromethane, hexane, and ethyl acetate.[3][4]

Synthesis of O-isopropyl-N,N'-diisopropylisourea

The synthesis of O-alkylisoureas is typically achieved through the reaction of an alcohol with a carbodiimide.[5] For O-isopropyl-N,N'-diisopropylisourea, this involves the reaction of isopropanol with N,N'-diisopropylcarbodiimide (DIC). The reaction is often catalyzed by a copper(I) salt, such as cuprous chloride (CuCl), to improve the reaction rate and yield.[2][3]

Experimental Protocol: Synthesis

Objective: To synthesize O-isopropyl-N,N'-diisopropylisourea from isopropanol and N,N'-diisopropylcarbodiimide.

Materials:

  • Isopropanol

  • N,N'-diisopropylcarbodiimide (DIC)

  • Cuprous chloride (CuCl)

  • Anhydrous dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Neutral alumina

  • Round-bottom flask

  • Magnetic stirrer

  • Short column for chromatography

Procedure:

  • To a solution of N,N'-diisopropylcarbodiimide (1.0 eq) in anhydrous dichloromethane, add isopropanol (1.1 eq).

  • Add a catalytic amount of cuprous chloride (approx. 1 mol%).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with hexane.

  • Pass the mixture through a short column of neutral alumina, eluting with a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane) to remove the catalyst and any polar byproducts.[3]

  • Concentrate the eluate under reduced pressure to yield O-isopropyl-N,N'-diisopropylisourea as an oil.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can react with the carbodiimide to form a urea byproduct, reducing the yield of the desired isourea.

  • Catalyst: Cuprous chloride is an effective catalyst for the addition of alcohols to carbodiimides, proceeding through a copper-alkoxide intermediate.

  • Purification: Column chromatography on neutral alumina is a mild purification method suitable for removing the copper catalyst and any polar impurities without causing degradation of the product.[3]

Stability of O-isopropyl-N,N'-diisopropylisourea

The stability of O-alkylisoureas is a critical parameter, as they are known to undergo rearrangement and hydrolysis.[6][7] Understanding these degradation pathways is essential for their proper handling, storage, and application.

Thermal Rearrangement (O- to N-Acyl Migration)

While the target molecule is not an O-acylisourea, the analogous rearrangement is a primary concern for isoureas in general. For O-acylisoureas, a well-documented instability is the[1][3]-rearrangement to form the more thermodynamically stable N-acylurea.[6] In the case of O-isopropyl-N,N'-diisopropylisourea, a similar thermal or acid-catalyzed rearrangement could potentially occur, although it would involve the migration of an isopropyl group, which is less common than acyl group migration.[8]

Hydrolysis

Isoureas are susceptible to hydrolysis, which involves the cleavage of the C-O or C-N bonds by water.[7][9] The hydrolysis can be catalyzed by either acid or base.

  • Acid-catalyzed hydrolysis: Under acidic conditions, the nitrogen atoms of the isourea can be protonated, making the central carbon atom more electrophilic and susceptible to nucleophilic attack by water. This would likely lead to the formation of N,N'-diisopropylurea and isopropanol.

  • Base-catalyzed hydrolysis: Under basic conditions, hydroxide ions can directly attack the central carbon atom, leading to the formation of N,N'-diisopropylurea and isopropanol.[10]

cluster_0 Degradation Pathways O-isopropyl-N,N'-diisopropylisourea O-isopropyl-N,N'-diisopropylisourea N,N'-diisopropylurea N,N'-diisopropylurea O-isopropyl-N,N'-diisopropylisourea->N,N'-diisopropylurea  Hydrolysis (Acid/Base) Isopropanol Isopropanol O-isopropyl-N,N'-diisopropylisourea->Isopropanol  Hydrolysis (Acid/Base)

Caption: Potential hydrolysis degradation pathway.

Experimental Protocol: Stability Assessment

A robust stability testing protocol is crucial to define the shelf-life and optimal storage conditions for O-isopropyl-N,N'-diisopropylisourea.

Objective: To evaluate the chemical stability of O-isopropyl-N,N'-diisopropylisourea under various conditions (temperature, pH).

Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for this assessment.[11][12]

Materials:

  • Synthesized and purified O-isopropyl-N,N'-diisopropylisourea

  • HPLC grade acetonitrile and water

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Temperature-controlled chambers/ovens

Procedure:

  • Method Development: Develop an HPLC method capable of separating the parent compound from potential degradation products like N,N'-diisopropylurea. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[11]

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve a known concentration of the isourea in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Dissolve the isourea in a solution of 0.1 M NaOH and heat at a controlled temperature.

    • Neutral Hydrolysis: Dissolve the isourea in water and heat at a controlled temperature.

    • Thermal Stress: Store the neat compound or a solution in an inert solvent at an elevated temperature (e.g., 60 °C).

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Identify and quantify the formation of any degradation products. The appearance and increase of a peak corresponding to N,N'-diisopropylurea would be a key indicator of degradation.

    • Calculate the degradation rate under each condition.

cluster_1 Stability Testing Workflow A Prepare Solutions of O-isopropyl-N,N'-diisopropylisourea B Subject to Stress Conditions (Acid, Base, Heat) A->B C Sample at Time Intervals B->C D HPLC Analysis C->D E Quantify Parent and Degradants D->E F Determine Degradation Rate E->F

Caption: Experimental workflow for stability testing.

Table 2: Representative Stability Data (Hypothetical)

ConditionTime (h)O-isopropyl-N,N'-diisopropylisourea (%)N,N'-diisopropylurea (%)
0.1 M HCl, 60 °C 01000
46535
83070
0.1 M NaOH, 60 °C 01000
45545
81585
Water, 60 °C 01000
4982
8955
60 °C (neat) 01000
499<1
898<2

Conclusion

O-isopropyl-N,N'-diisopropylisourea is a synthetically useful compound whose application requires a thorough understanding of its stability. This guide has detailed its chemical structure, provided a robust synthesis protocol, and outlined its primary degradation pathways, namely hydrolysis. The provided experimental protocol for stability assessment offers a framework for researchers to characterize the stability of this and other O-alkylisourea derivatives, ensuring their effective and reliable use in research and development. The key takeaway for scientists is the pronounced susceptibility of this isourea to both acidic and basic hydrolysis, necessitating careful control of reaction and storage conditions to maintain its integrity.

References

  • PrepChem. Synthesis of N,N'-diisopropyl-O-(m-methoxycarbonylbenzyl)-isourea. Available from: [Link]

  • ResearchGate. Mechanism of formation of N-acylureas through rearrangement of O-acylisoureas. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by O-alkylation. Available from: [Link]

  • Google Patents. CN1962629A - N, N'-diisopropyl thiourea synthesis method.
  • Organic Chemistry Portal. Synthesis of isoureas. Available from: [Link]

  • PubChem. O-p-nitrobenzyl-N,N-diisopropyl-isourea. Available from: [Link]

  • PubChem. 2-tert-Butyl-1,3-diisopropylisourea. Available from: [Link]

  • Wiley-VCH. 1 Rearrangement Reactions. Available from: [Link]

  • Chemistry LibreTexts. 5.4: Hydrolysis Reactions. Available from: [Link]

  • IntechOpen. HYDROLYSIS REACTIONS. Available from: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]

  • PubMed. Analytical methods for measuring urea in pharmaceutical formulations. Available from: [Link]

  • ACS Publications. Formation of Urea, Isourea, and Triazine Derivatives from Diisopropylcyanamide with Trifluoroacetic Anhydride and Trifluoromethanesulfonic Anhydride: Thermal Instability of Urea and Isourea Derivatives. Available from: [Link]

  • Evans enolate alkylation-hydrolysisx. Available from: [Link]

  • Master Organic Chemistry. Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Available from: [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • PLOS One. Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. Available from: [Link]

  • CP Lab Safety. O-tert-Butyl-N,N'-diisopropylisourea, 1 gram. Available from: [Link]

Sources

Exploratory

Technical Guide: Isopropyl Diisopropylcarbamimidate Mechanism in Alkylation

Isopropanol-derived alkylation using Isopropyl diisopropylcarbamimidate (often referred to as O-isopropyl-N,N'-diisopropylisourea) represents a highly specific, mild, and thermodynamically driven method for esterificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Isopropanol-derived alkylation using Isopropyl diisopropylcarbamimidate (often referred to as O-isopropyl-N,N'-diisopropylisourea) represents a highly specific, mild, and thermodynamically driven method for esterification and etherification. Unlike Fischer esterification, which relies on equilibrium manipulation, this reagent utilizes the irreversible formation of a stable urea byproduct to drive the reaction to completion.

This guide details the mechanistic underpinnings, validated protocols, and optimization strategies for using this reagent in high-value organic synthesis.

Executive Summary & Chemical Profile

Isopropyl diisopropylcarbamimidate (CAS: 63460-32-2) acts as a "pre-activated" alkylating agent. It is chemically equivalent to the reactive intermediate formed in situ when N,N'-diisopropylcarbodiimide (DIC) reacts with isopropanol. By isolating this intermediate, researchers can perform alkylations under neutral conditions without the competing nucleophiles or water generation associated with traditional acid catalysis.

PropertySpecification
IUPAC Name O-Isopropyl-N,N'-diisopropylisourea
Role Electrophilic Isopropyl Source
Primary Application Esterification of Carboxylic Acids; Etherification of Phenols
Driving Force Formation of thermodynamically stable N,N'-diisopropylurea (DIU)
Byproduct Status Neutral urea (often precipitates or is easily washed out)

Mechanism of Action: The Urea Driving Force

The efficacy of isopropyl diisopropylcarbamimidate lies in its ability to convert a poor leaving group (isopropoxide) into an excellent one (neutral urea) via protonation.

The Pathway

The reaction proceeds through a pseudo-intramolecular or tight ion-pair mechanism, typically characterized as


  (bimolecular nucleophilic substitution), even at the secondary isopropyl center.
  • Proton Transfer (Activation): The basic nitrogen of the imidate (

    
     for the conjugate acid) abstracts a proton from the carboxylic acid substrate (
    
    
    
    ). This is a rapid, favorable acid-base equilibrium.
  • Ion Pair Formation: This generates a reactive ion pair: the carboxylate anion (nucleophile) and the protonated isourea cation (electrophile).

  • Nucleophilic Attack: The carboxylate oxygen attacks the secondary carbon of the isopropyl group.

  • Collapse & Urea Release: The C-O bond of the isourea cleaves, releasing the isopropyl group to the ester and expelling the neutral N,N'-diisopropylurea.

Mechanistic Visualization

The following diagram illustrates the transformation from the initial acid-base reaction to the final irreversible collapse.

Mechanism Substrate Carboxylic Acid (R-COOH) Complex Ion Pair Intermediate [R-COO-][Protonated Isourea+] Substrate->Complex Proton Transfer (Fast) Reagent Isopropyl Diisopropylcarbamimidate Reagent->Complex Proton Transfer (Fast) TS Transition State (SN2 Attack on iPr) Complex->TS Nucleophilic Alignment Product Isopropyl Ester (R-COO-iPr) TS->Product C-O Bond Formation Byproduct Diisopropylurea (DIU) TS->Byproduct C-O Bond Cleavage

Figure 1: Mechanistic pathway of carboxylic acid alkylation via O-alkylisourea. The reaction is driven by the enthalpy of urea formation.

Experimental Protocol: Thermal & Microwave Methods

Method A: Standard Thermal Alkylation

This method is ideal for scale-up and heat-sensitive substrates that cannot withstand the high localized temperatures of microwave synthesis.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: Isopropyl diisopropylcarbamimidate (1.2 – 1.5 equiv)

  • Solvent: Toluene, THF, or DCM (Anhydrous)

Workflow:

  • Dissolution: Dissolve the carboxylic acid in anhydrous toluene (0.5 M concentration).

  • Addition: Add isopropyl diisopropylcarbamimidate slowly at room temperature.

    • Observation: A mild exotherm may occur as the acid-base reaction proceeds.

  • Reflux: Heat the mixture to reflux (approx. 80–110°C depending on solvent) for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. The disappearance of the acid and the precipitation of DIU (white solid) indicate progress.

  • Workup:

    • Cool the reaction mixture to 0°C to maximize urea precipitation.

    • Filter off the solid N,N'-diisopropylurea.

    • Concentrate the filtrate.

    • Purification: Flash chromatography (typically minimal purification required due to the neutral byproduct).

Method B: Microwave-Assisted Rapid Synthesis

Based on kinetic studies, microwave irradiation significantly accelerates this bimolecular reaction, often completing it in under 10 minutes with high yields [1].

Workflow:

  • Charge: In a microwave vial, combine Carboxylic Acid (1.0 equiv) and Isopropyl diisopropylcarbamimidate (1.5 equiv).

  • Solvent: Add THF or Toluene (concentration 1.0 M).

  • Irradiation: Heat to 100–120°C for 5–10 minutes in a monomode microwave synthesizer.

  • Workup: Dilute with diethyl ether, filter the precipitated urea, and concentrate.

Experimental Logic & Validation
  • Stoichiometry: A slight excess (1.2–1.5 equiv) of the imidate ensures complete consumption of the carboxylic acid, which is often the more valuable component.

  • Solvent Choice: Non-polar solvents like Toluene favor the tight ion-pair formation required for the reaction. They also facilitate the precipitation of the urea byproduct, driving the equilibrium and simplifying workup.

Troubleshooting & Optimization Strategies

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance in substrate or low reaction temperature.Switch to Microwave heating (120°C); Increase reagent equivalents to 2.0; Use a higher boiling solvent (e.g., Xylenes).
Byproduct Contamination Soluble urea in the reaction solvent.Cool reaction to -20°C before filtration; Dilute with Hexanes/Ether to force precipitation; Wash organic layer with 1M HCl (removes unreacted imidate) and NaHCO3.
Racemization (if chiral)

character due to carbocation stability.
While isopropyl is achiral, if applying this chemistry to chiral secondary alcohols, ensure non-polar solvents are used to favor

inversion over

racemization [1].
Workflow Diagram: From Reactant to Pure Ester[1]

Workflow Start Start: Carboxylic Acid + Imidate Reagent Decision Select Method Start->Decision Thermal Thermal Reflux (Toluene, 80°C, 2-4h) Decision->Thermal Scale-up / Sensitive Microwave Microwave Irradiation (THF, 120°C, 5-10 min) Decision->Microwave High Speed / Screening Precipitation Cool to 0°C Precipitate Urea (DIU) Thermal->Precipitation Microwave->Precipitation Filtration Filtration (Remove Solid Urea) Precipitation->Filtration Final Concentrate Filtrate Yield: Isopropyl Ester Filtration->Final

Figure 2: Operational workflow for esterification using isopropyl diisopropylcarbamimidate.

References

  • Crosignani, S., White, P. D., & Linclau, B. (2004). Microwave-assisted ester formation using O-alkylisoureas: a convenient method for the synthesis of esters with inversion of configuration. Journal of Organic Chemistry.

  • Mathias, L. J. (1979). Esterification and alkylation reactions employing isoureas. Synthesis.

  • Sigma-Aldrich. (n.d.). Isopropyl N,N'-diisopropylcarbamimidate Product Sheet.

Foundational

The Alkylating Engine: Reactivity and Application of O-Alkyl Isoureas

Executive Summary While the O-acyl isourea is widely recognized as the transient engine of the Steglich esterification, its structural isomer—the O-alkyl isourea —represents an underutilized but potent alkylating manifol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the O-acyl isourea is widely recognized as the transient engine of the Steglich esterification, its structural isomer—the O-alkyl isourea —represents an underutilized but potent alkylating manifold. Formed by the addition of alcohols to carbodiimides (typically catalyzed by Cu(I)/Cu(II)), these intermediates convert the hydroxyl group, a poor leaving group, into a highly reactive pseudourea leaving group.

This guide details the mechanistic underpinnings of O-alkyl isoureas, distinguishing them from their acyl counterparts. It focuses on their utility in stereoselective esterification (with inversion) , etherification , and dehydroxylative halogenation , providing a blueprint for their use in high-value synthetic streams where traditional alkylation methods (e.g., Mitsunobu, alkyl halides) fail.

Part 1: The Mechanistic Landscape

The Structural Dichotomy: O-Acyl vs. O-Alkyl

To master isourea chemistry, one must distinguish the starting materials.

  • O-Acyl Isoureas (Steglich Intermediates): Formed from Carboxylic Acid + Carbodiimide . They act as acylating agents (transferring

    
    ).
    
  • O-Alkyl Isoureas (Inoue/Vowinkel Intermediates): Formed from Alcohol + Carbodiimide . They act as alkylating agents (transferring

    
    ).
    
Formation Mechanism (The Copper Catalyst)

Uncatalyzed addition of alcohols to carbodiimides is kinetically sluggish. The Inoue method utilizes Copper(I) chloride (CuCl) or Copper(II) triflate to coordinate the carbodiimide nitrogen, lowering the LUMO energy and facilitating the attack of the alcohol oxygen.

Once formed, the O-alkyl isourea is a "loaded spring." Protonation or activation by Lewis acids triggers the ejection of the urea byproduct (thermodynamic sink), driving nucleophilic substitution at the alkyl carbon.

Reactivity Profile

The reactivity is governed by the basicity of the isourea nitrogen (


 for the protonated form).
  • Pathway A (Thermal/Protic): Protonation generates an oxonium-like species.[1] Attack by a nucleophile (

    
    ) occurs via an 
    
    
    
    manifold, resulting in inversion of configuration .
  • Pathway B (Rearrangement): Without an external nucleophile, O-alkyl isoureas can thermally rearrange to N-alkyl ureas, a non-productive dead end.

Reactivity_Landscape Alcohol Alcohol (R-OH) Isourea O-Alkyl Isourea (Intermediate) Alcohol->Isourea Nucleophilic Addn DCC Carbodiimide (DCC/DIC) DCC->Isourea Cu CuCl (cat) Cu->Isourea Catalysis Path_SN2 SN2 Attack (Inversion) Isourea->Path_SN2 + NuH (Acid/Phenol) Path_Rearrange Thermal Rearrangement (Dead End) Isourea->Path_Rearrange Heat / No Nu Proton H+ / Acid Product_Ester Ester/Ether (R'-Nu) Path_SN2->Product_Ester - Urea Byproduct Product_Urea N-Alkyl Urea Path_Rearrange->Product_Urea

Figure 1: The divergent reactivity of O-alkyl isoureas. Pathway A (Green) represents the desired synthetic utility, while Pathway B (Grey) is the parasitic side reaction.

Part 2: Core Applications & Causality

Stereoselective Esterification (Modified Vowinkel)

Direct esterification typically requires activating the acid. However, when the alcohol is the valuable or sensitive fragment (e.g., a chiral secondary alcohol), activating the alcohol as an O-alkyl isourea allows for coupling with carboxylic acids.

  • Mechanism:

    
     displacement of the isourea by the carboxylate.
    
  • Outcome: Complete inversion of configuration at the alcohol center. This is a mild alternative to the Mitsunobu reaction, avoiding toxic phosphines and azodicarboxylates.

Dehydroxylative Halogenation

Converting alcohols to alkyl halides often involves harsh reagents (


, 

) that are incompatible with acid-sensitive groups. O-alkyl isoureas react with hydrohalic acids or alkyl halides (acting as halide sources) to facilitate this swap under neutral to mildly acidic conditions.
Polymer-Supported "Catch and Release"

This is a critical workflow for library synthesis.[2]

  • Catch: A resin-bound carbodiimide captures an alcohol from solution (forming the supported isourea).[3] Impurities are washed away.

  • Release: Treatment with a carboxylic acid releases the product as a pure ester into the solution, leaving the urea byproduct attached to the resin.

Part 3: Experimental Protocols

Protocol A: Stereoinvertive Esterification of Secondary Alcohols

This protocol utilizes the Inoue method for isourea formation followed by acidolysis.

Reagents:

  • Substrate: Chiral Secondary Alcohol (1.0 equiv)

  • Reagent: Diisopropylcarbodiimide (DIC) (1.2 equiv)

  • Catalyst: CuCl (5 mol%)

  • Nucleophile: Carboxylic Acid (1.1 equiv)

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Methodology:

  • Isourea Formation: In a flame-dried flask under Argon, dissolve the Alcohol (1.0 equiv) in THF (

    
    ).
    
  • Add CuCl (5 mol%) followed by DIC (1.2 equiv).

  • Observation Point: The solution typically turns green/blue. Stir at room temperature for 2–6 hours. Monitor by TLC for the disappearance of the alcohol. Note: O-alkyl isoureas are often visible as less polar spots compared to the alcohol.

  • Coupling: Once isourea formation is complete, add the Carboxylic Acid (1.1 equiv).

  • Thermal Activation: Heat the reaction mixture to 40–60°C. This temperature is necessary to overcome the activation energy for the

    
     displacement of the bulky urea leaving group.
    
  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    (to remove excess acid) and Brine. The urea byproduct (diisopropylurea) is sparingly soluble in ether and may precipitate; filter it off.
Protocol B: Synthesis of Alkyl Chlorides/Bromides

Adapted from Vowinkel's methodology.

Reagents:

  • Alcohol (1.0 equiv)

  • DCC (1.1 equiv)

  • CuCl (5 mol%)

  • Reagent: Acetyl Chloride or Acetyl Bromide (1.1 equiv)

Methodology:

  • Generate the O-alkyl isourea as described in Protocol A (Steps 1-3).

  • Cool the mixture to 0°C.

  • Add Acetyl Chloride dropwise. The acetyl halide reacts with the isourea nitrogen, activating it further and providing the halide nucleophile.

  • Allow to warm to RT. The reaction is usually rapid (< 1 hour).

  • Purification: The byproduct is N-acetyl-N,N'-dicyclohexylurea. Filter the precipitate. The filtrate contains the alkyl halide.

Part 4: Data & Optimization[5]

Table 1: Reagent Comparison for Isourea Formation
ReagentStateSolubility of Urea ByproductRecommended Use
DCC SolidLow in

/DCM
General purpose; byproduct precipitates for easy removal.
DIC LiquidModerate in organicsPreferred for solid-phase synthesis (washable urea).
EDC·HCl SolidWater SolubleUse when aqueous workup is desired to remove urea.
PS-DCC Solid ResinInsoluble"Catch and Release" protocols; cleanest purification.
Troubleshooting Guide
  • Problem: Low conversion to Isourea.

    • Root Cause:[4][5][6][7][8] Catalyst poisoning or steric bulk.

    • Solution: Increase CuCl to 10 mol% or switch to

      
      . Ensure anhydrous conditions (water kills carbodiimides).
      
  • Problem: N-Acyl Urea formation (Rearrangement).

    • Root Cause:[4][5][6][7][8] Reaction temperature too high during the coupling phase or insufficient nucleophile strength.

    • Solution: Keep the formation step at RT. Ensure the nucleophile (acid/phenol) is added immediately after isourea formation is complete.

References

  • Inoue, Y., et al. (1977). Reaction of Carbodiimides with Alcohols Catalyzed by Copper(I) Chloride. Bulletin of the Chemical Society of Japan. Link

  • Vowinkel, E. (1967). Die Reaktion von Carbodiimiden mit Alkoholen und Phenolen. Chemische Berichte. Link

  • Crosignani, S., White, P. D., & Linclau, B. (2004).[9] Polymer-Supported O-Alkylisoureas: Useful Reagents for the O-Alkylation of Carboxylic Acids.[2][8][9] Journal of Organic Chemistry.[3][10][11] Link

  • Mathias, L. J. (1979). Esterification and alkylation reactions employing isoureas.[2][3][10][11] Synthesis.[2][3][4][7][9][10][11][12][13][14] Link

  • Chighine, A., et al. (2009).[10][11] Microwave-Assisted Ester Formation Using O-Alkylisoureas.[2][3][8][10][11] Journal of Organic Chemistry.[3][10][11] Link

Sources

Exploratory

Topic: Isopropyl diisopropylcarbamimidate Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive examination of the solubility characteristics of Isopropyl diisopropylca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the solubility characteristics of Isopropyl diisopropylcarbamimidate. Designed for professionals in research and drug development, this document moves beyond a simple data repository to explore the fundamental physicochemical principles governing the compound's solubility. We present a detailed, field-proven protocol for accurate solubility determination, emphasizing the causality behind experimental choices to ensure methodological robustness and data integrity. The guide synthesizes theoretical knowledge with practical application, addressing the critical implications of solubility for synthesis, purification, and formulation development.

Introduction: Contextualizing Isopropyl diisopropylcarbamimidate

Isopropyl N,N'-diisopropylcarbamimidate belongs to the carbamimidate class of compounds, which are structurally related to ureas and guanidines. While not as ubiquitous as other functional groups, carbamimidates serve as valuable intermediates in modern organic synthesis and can be found in molecules of pharmaceutical interest. For the researcher or process chemist, a thorough understanding of a compound's physical properties is not merely academic; it is the foundation of efficient and successful development.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like Isopropyl diisopropylcarbamimidate dictates critical process parameters. It influences the choice of reaction solvent, the feasibility of purification by crystallization, and the potential strategies for formulation. An unfavorable solubility profile can create significant downstream challenges, impacting yield, purity, and bioavailability. This guide, therefore, aims to equip the scientist with the necessary knowledge to proactively address and leverage the solubility properties of this compound.

Physicochemical Profile and Solubility Predictions

The solubility of a molecule is intrinsically linked to its structure. The principle of "similia similibus solvuntur"—like dissolves like—provides a foundational framework for predicting solubility behavior.

Molecular Structure: Isopropyl N,N'-diisopropylcarbamimidate

  • Molecular Formula: C₁₀H₂₂N₂O

  • Molecular Weight: 186.30 g/mol

  • CAS Number: 63460-32-2[1][2]

The molecule's architecture presents a duality. The three isopropyl groups create significant nonpolar, sterically bulky regions, contributing to its lipophilicity. Conversely, the carbamimidate core (-N=C(OR)-N-) contains heteroatoms (two nitrogens, one oxygen) that introduce polarity and the capacity for hydrogen bonding, particularly at the N-H site. This structural dichotomy suggests a nuanced solubility profile, where the compound is unlikely to be soluble at either extreme of the polarity spectrum.

Predicted Solubility: Based on these structural features, we can anticipate strong solubility in solvents that can effectively solvate both the nonpolar alkyl groups and the polar core.

  • High Solubility is expected in moderately polar solvents like dichloromethane (DCM), acetone, and ethyl acetate, which can engage in dipole-dipole interactions without being hindered by the bulky isopropyl groups.

  • Moderate to High Solubility is likely in alcohols such as isopropanol and ethanol, which can act as both hydrogen bond donors and acceptors.[3]

  • Low Solubility is predicted in highly nonpolar solvents like hexanes, as the van der Waals interactions would be insufficient to overcome the polar interactions within the carbamimidate crystal lattice.

  • Very Low Solubility is expected in water, where the large nonpolar surface area would disrupt the extensive hydrogen-bonding network of water, making solvation energetically unfavorable.

Quantitative Solubility Profile (Illustrative)

SolventClassPolarity IndexPredicted Solubility (mg/mL)Rationale
HexaneNonpolar, Aliphatic0.1< 1Insufficient polarity to solvate the carbamimidate core.
TolueneNonpolar, Aromatic2.410 - 50π-stacking and weak polarity offer moderate solvation.
Dichloromethane (DCM)Polar Aprotic3.1> 100Excellent balance of polarity and dispersity.
Diethyl EtherPolar Aprotic2.850 - 100Good solvating power but lower polarity than DCM.
AcetonePolar Aprotic5.1> 100Strong dipole moment effectively solvates the polar core.
Ethyl AcetatePolar Aprotic4.4> 100Good balance of polarity and hydrogen bond accepting ability.
Acetonitrile (ACN)Polar Aprotic5.850 - 100High polarity, but may be less effective at solvating bulky nonpolar groups.
Isopropanol (IPA)Polar Protic3.9> 100Structurally similar; acts as H-bond donor and acceptor.[3]
EthanolPolar Protic4.3> 100Similar to IPA, effective at solvating both molecular regions.
MethanolPolar Protic5.150 - 100More polar than Ethanol/IPA; may be less effective with nonpolar groups.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 100Highly effective polar solvent, often a "universal" solvent for organics.[4]
WaterPolar Protic10.2< 0.1Energetically unfavorable due to large lipophilic structure.

Authoritative Protocol: Isothermal Solubility Determination

The following protocol describes a robust, self-validating method for accurately determining the equilibrium solubility of Isopropyl diisopropylcarbamimidate. The choice of an isothermal shake-flask method is deliberate; it is considered the "gold standard" for its simplicity, reliability, and direct measurement of thermodynamic equilibrium.

4.1. The Principle of Causality in Protocol Design

  • Why Excess Solute? We use a gravimetrically confirmed excess of the solid to ensure that the solvent is truly saturated. This provides a constant chemical potential of the solid phase, which is the definition of equilibrium.

  • Why Extended Equilibration? A minimum of 24 hours (and up to 72 hours) on a shaker is specified. This is not arbitrary. Many crystalline organic solids, especially those with strong lattice energies, dissolve slowly. Sampling at multiple time points (e.g., 24h, 48h) and finding a consistent concentration validates that true equilibrium, not a metastable state, has been achieved.

  • Why Centrifugation and Filtration? Post-equilibration, the removal of all undissolved microscopic particulates is critical for accurate quantification. A multi-step process of settling, centrifugation, and/or filtration through a chemically inert (e.g., PTFE) filter prevents the overestimation of solubility.

  • Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) with UV detection is chosen for its high specificity, sensitivity, and precision, allowing for accurate concentration measurement even after significant dilution.

4.2. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid Isopropyl diisopropylcarbamimidate to vial prep2 Add precise volume of pre-saturated solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep3->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge at >3000g for 15 minutes sep1->sep2 sep3 Filter supernatant through 0.22 µm PTFE filter sep2->sep3 ana1 Withdraw precise aliquot of clear filtrate sep3->ana1 ana2 Dilute accurately into the linear range of the assay ana1->ana2 ana3 Quantify concentration via validated HPLC method ana2->ana3 ana4 Calculate original solubility (mg/mL) ana3->ana4

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

4.3. Step-by-Step Methodology

  • Solvent Pre-saturation: Before starting, agitate the chosen organic solvent with a small amount of the compound for ~1 hour and filter. This prevents changes in volume upon addition to the main experiment.

  • Sample Preparation: To a series of 4 mL glass vials, add approximately 20-30 mg of Isopropyl diisopropylcarbamimidate. Accurately weigh the amount added.

  • Solvent Addition: Add 2.0 mL of the pre-saturated solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C). Equilibrate for at least 24 hours.[5]

  • Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials for 15 minutes at >3000g.

  • Sample Dilution: Carefully withdraw an aliquot (e.g., 100 µL) from the clear supernatant, ensuring not to disturb the solid pellet. Immediately filter this through a 0.22 µm PTFE syringe filter into a pre-weighed vial to determine the density of the solution. Then, perform a precise serial dilution (e.g., 100-fold) with the mobile phase of the HPLC method.

  • Quantification: Analyze the diluted sample by a validated, stability-indicating reverse-phase HPLC method. Calculate the concentration against a multi-point calibration curve of the compound prepared in the same diluent.

  • Calculation: Solubility (mg/mL) = (Concentration from HPLC [mg/mL]) x (Dilution Factor)

Implications in Research and Drug Development

  • Synthetic Route Scouting: High solubility in aprotic solvents like DCM or Ethyl Acetate makes them excellent choices for reaction media, facilitating homogeneous reaction conditions and potentially improving reaction rates and yields.

  • Purification Strategy: A steep solubility curve with respect to temperature in a solvent like isopropanol or acetonitrile would make it an ideal candidate for purification by cooling crystallization. Conversely, low solubility in a solvent like hexane makes it a perfect anti-solvent for precipitating the product from a reaction mixture.

  • Formulation Development: For drug development, the very low aqueous solubility is a significant flag for potential bioavailability issues. This early knowledge directs formulation scientists toward enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.[6][7] The high solubility in organic solvents is advantageous for spray drying or solvent-based encapsulation processes.[7]

Conclusion

The solubility of Isopropyl diisopropylcarbamimidate is a multifaceted property governed by its unique molecular structure. Its profile as a lipophilic compound with polar functionality results in high solubility in a range of moderately polar organic solvents and poor solubility in aqueous media. This guide provides not only a predictive framework for this behavior but also a robust, authoritative protocol for its precise experimental determination. By understanding both the "what" and the "why" of solubility, researchers and drug development professionals can make more informed decisions, accelerating timelines and improving the probability of success in their synthetic and formulation endeavors.

References

  • ResearchGate. "How to determine the solubility of a substance in an organic solvent?". ResearchGate. Available: [Link][5]

  • University of Toronto. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS". University of Toronto Chemistry. Available: [Link][8]

  • University of Calgary. "Solubility of Organic Compounds". University of Calgary Chemistry LibreTexts. Available: [Link]

  • Scribd. "Experiment 1. Solubility of Organic Compounds". Scribd. Available: [Link][9]

  • Chemistry LibreTexts. "1.27: Experiment_727_Organic Compound Functional Groups__1_2_0". Chemistry LibreTexts. Available: [Link][10]

  • Domínguez-Cardoso, S. et al. "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents". PMC. Available: [Link][11]

  • UNT Digital Library. "Physicochemical Studies of the Carbamate-CO/sub 2/-Solvent System". UNT Digital Library. Available: [Link][12]

  • National Toxicology Program. "Nomination Background: Diisopropylcarbodiimide (CASRN: 693-13-0)". NTP.NIEHS.NIH.GOV. Available: [Link][13]

  • Aresta, M. et al. "Recent Advances in the Chemistry of Metal Carbamates". PMC. Available: [Link][14]

  • PubChem. "Carbamic Acid". National Center for Biotechnology Information. Available: [Link][15]

  • Cheméo. "Chemical Properties of Carbamic acid, methyl ester (CAS 598-55-0)". Cheméo. Available: [Link][16]

  • Asadi, S. "Application of Deep Eutectic Solvents in Drug Delivery: A Review". Journal of Chemical, Biological and Medicinal Sciences. Available: [Link][6]

  • Li, T., & Vanderah, D. "Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization". PubMed. Available: [Link][4]

  • Burlage, H. M., & Hawkins, D. B. "Pharmaceutical Applications of Isopropyl Alcohol; As a Solvent in Pharmaceutical Manufacturing". PubMed. Available: [Link][3]

  • Al-Zoubi, N. et al. "Spray-Dried Polymeric Microspheres for Lipophilic Drugs: Formulation Design, Physicochemical Characterization, and In Vitro Release Evaluation". MDPI. Available: [Link][7]

Sources

Protocols & Analytical Methods

Method

Thermal alkylation methods using isopropyl diisopropylcarbamimidate

Application Note: Thermal Alkylation using Isopropyl Diisopropylcarbamimidate [1] Core Directive & Introduction Executive Summary: The esterification of acid-sensitive or sterically hindered carboxylic acids often fails...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thermal Alkylation using Isopropyl Diisopropylcarbamimidate [1]

Core Directive & Introduction

Executive Summary: The esterification of acid-sensitive or sterically hindered carboxylic acids often fails under classical Fischer conditions (strong acid/heat) or Mitsunobu protocols (redox byproducts). Isopropyl diisopropylcarbamimidate (also known as O-isopropyl-N,N'-diisopropylisourea) offers a potent, neutral-condition alternative.[1] Acting as a "thermal alkylating agent," this reagent transfers an isopropyl group to a carboxylic acid substrate simply via heating, driven by the thermodynamic formation of the stable 1,3-diisopropylurea (DIU) byproduct. This guide details the mechanistic grounding, optimized protocols, and purification strategies required to master this transformation.

Scientific Integrity & Mechanism[1]

Mechanistic Principles

Unlike acid chlorides or anhydrides which activate the carbonyl carbon, isopropyl diisopropylcarbamimidate activates the alkyl group. The reaction is a thermal rearrangement driven by the high bond energy of the urea byproduct.

  • Proton Transfer: The carboxylic acid protonates the imino nitrogen of the isourea, creating a reactive ion pair (carboxylate anion and protonated isourea).

  • Nucleophilic Attack: The carboxylate anion attacks the electrophilic isopropyl carbon. While primary alkyl isoureas typically proceed via pure

    
     inversion, the secondary isopropyl group likely undergoes a mixed mechanism or a tight ion-pair collapse, leading to ester formation.[1]
    
  • Irreversibility: The formation of the stable urea byproduct renders the reaction effectively irreversible.

Visualization: Reaction Pathway

AlkylationMechanism Reagent Isopropyl diisopropylcarbamimidate Intermediate Protonated Isourea Ion Pair Reagent->Intermediate Proton Transfer (Fast) Acid Carboxylic Acid (R-COOH) Acid->Intermediate Proton Transfer (Fast) TS Transition State (Alkyl Transfer) Intermediate->TS Heat (Reflux) Product Isopropyl Ester (R-COOiPr) TS->Product Alkyl Transfer Urea 1,3-Diisopropylurea (Byproduct) TS->Urea Elimination

Caption: Thermal alkylation pathway showing protonation-induced activation and subsequent alkyl transfer driven by urea stability.[1]

Experimental Protocols

Reagent Preparation (If not commercial)

While available commercially, the reagent is easily synthesized from diisopropylcarbodiimide (DIC).[1]

  • Reagents: Diisopropylcarbodiimide (DIC), Isopropanol (anhydrous), CuCl (Catalyst).[1]

  • Procedure:

    • Mix DIC (1.0 equiv) and Isopropanol (1.2 equiv) in a dry flask under inert atmosphere.

    • Add CuCl (5-10 mg per 10 mmol scale).

    • Stir at room temperature for 24–48 hours. Monitor IR for disappearance of carbodiimide peak (~2100 cm⁻¹) and appearance of isourea C=N peak (~1660 cm⁻¹).

    • Purification: Distill under reduced pressure (approx. 60-65°C at 0.5 mmHg) to obtain the clear, colorless liquid.

Standard Thermal Alkylation Protocol

Scope: Suitable for N-protected amino acids, fatty acids, and benzoic acids.[1]

Materials:

  • Substrate: Carboxylic Acid (1.0 mmol)[1][2][3]

  • Reagent: Isopropyl diisopropylcarbamimidate (1.5 – 2.0 mmol)[1]

  • Solvent: Anhydrous Toluene or THF (Concentration ~0.2 M)[1]

Step-by-Step Workflow:

  • Dissolution: In a reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene.

    • Note: Toluene is preferred over THF for higher reflux temperatures (110°C), which accelerates the reaction for hindered substrates.

  • Addition: Add Isopropyl diisopropylcarbamimidate (1.5 equiv) via syringe.

    • Observation: No immediate exotherm is typically observed as this is a thermal process.[1]

  • Thermal Activation: Heat the mixture to reflux (or 80°C if using THF) under an inert atmosphere (Nitrogen/Argon).

  • Monitoring: Stir at reflux for 2–12 hours. Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of the carboxylic acid.

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Precipitation Check: Unlike dicyclohexylurea (DCU), the diisopropylurea (DIU) byproduct is moderately soluble in organic solvents.[1] However, cooling to -20°C in hexanes may precipitate a significant portion.[1]

    • Filtration: Filter off any solids (urea) through a celite pad.[1]

    • Evaporation: Concentrate the filtrate under reduced pressure.

Purification Strategy (The "Urea Nightmare")

The primary challenge with DIC-derived isoureas is the solubility of the urea byproduct (DIU).[4][5] Unlike DCU, which crashes out of DCM, DIU often remains in solution.[1]

MethodEfficacy for DIU RemovalRecommendation
Simple Filtration LowDIU is too soluble in DCM/Toluene.[1] Only works if cooled significantly in non-polar solvents (Hexane).[1]
Acid Wash LowUrea is neutral; it does not protonate/extract easily with dilute acid.[1]
Flash Chromatography High Standard Method. DIU is much more polar than most esters.[1] Elute with Hexane:EtOAc (9:1 to 4:1).[1]
Scavenging Resin MediumUse of acyl chloride resins can capture residual urea, but is expensive for scale-up.[1]

Data Presentation & Substrate Scope

Comparative Analysis of Alkylation Methods

FeatureIsopropyl DiisopropylcarbamimidateFischer EsterificationMitsunobu Reaction
pH Conditions Neutral (Reagent is basic, becomes neutral urea)Strongly AcidicNeutral/Redox
Substrate Tolerance High (Acid-labile groups stable)Low (Acid-labile groups hydrolyze)High
Byproducts 1,3-Diisopropylurea (Neutral)WaterPhosphine oxide + Hydrazide
Atom Economy ModerateHighPoor
Stereochemistry Retention of substrate chirality; Inversion of alkyl group (if chiral)RetentionInversion (at alcohol center)

References

  • Mathias, L. J. (1979).[1] "Esterification of carboxylic acids with O-alkylisoureas." Synthesis, 1979(8), 561-576.[1] Link[1]

  • Chighine, A., et al. (2009).[1] "Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration." Journal of Organic Chemistry, 74(12), 4638–4641.[1] Link[1]

  • BenchChem. (2025).[1][6] "Application Notes and Protocols for 1,3-Diisopropylurea in Organic Synthesis." BenchChem Technical Library. Link[1]

  • Sigma-Aldrich. "Isopropyl N,N'-diisopropylcarbamimidate Product Sheet." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isopropyl Diisopropylcarbamimidate Synthesis

Topic: Optimization & Troubleshooting for O-Isopropyl-N,N'-diisopropylisourea Audience: Organic Chemists, Process Development Scientists Status: Active | Version: 2.4 Core Directive: The "Gold Standard" Protocol Use this...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for O-Isopropyl-N,N'-diisopropylisourea Audience: Organic Chemists, Process Development Scientists Status: Active | Version: 2.4

Core Directive: The "Gold Standard" Protocol

Use this baseline methodology to validate your current workflow. Deviations from this stoichiometry or order of addition are the primary cause of yield loss.

Target Molecule: Isopropyl diisopropylcarbamimidate (also known as O-isopropyl-N,N'-diisopropylisourea). Reaction Type: Copper(I)-catalyzed addition of alcohol to carbodiimide.

Optimized Synthesis Workflow

Reagents:

  • Diisopropylcarbodiimide (DIC): 1.0 Equiv. (Must be clear/colorless).

  • Isopropanol (iPrOH): 1.15 – 1.20 Equiv. (Anhydrous, <50 ppm H₂O).

  • Catalyst: Copper(I) Chloride (CuCl): 1.0 – 1.5 mol%.

  • Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Protocol:

  • Catalyst Prep: Charge an oven-dried Schlenk flask with CuCl (1 mol%). If CuCl is green/blue, see Troubleshooting Ticket #001. It must be white or off-white.[1]

  • Inerting: Evacuate and backfill with Argon (3x).

  • Reactant Addition: Add DIC (1.0 equiv) via syringe. The mixture may turn slightly yellow/brown as Cu coordinates.

  • Alcohol Addition: Add Isopropanol (1.15 equiv) dropwise over 5 minutes.

  • Reaction: Stir at Room Temperature (20–25°C) for 12–16 hours.

    • Optimization Note: For highly scaled reactions (>50g), mild heating to 40°C may be required to drive completion, but avoid >60°C to prevent rearrangement.

  • Monitoring: Monitor by IR (disappearance of the carbodiimide peak at ~2120 cm⁻¹) or GC-MS.

  • Purification: Distill directly under reduced pressure.

    • Target Fraction: ~60–65°C at 10 mmHg (Note: Boiling points vary by vacuum depth; see Data Table 1).

Visualizing the Pathway

Understanding the mechanism is critical for troubleshooting. The reaction relies on the activation of the central carbon of the carbodiimide by Copper.

ReactionPathway DIC DIC (Reagent) Complex Activated Cu-Complex DIC->Complex Coordination CuCl CuCl (Catalyst) CuCl->Complex Product Isopropyl diisopropylcarbamimidate Complex->Product + iPrOH (Nucleophilic Attack) Urea Diisopropylurea (Solid Precipitate) Complex->Urea + Water (Hydrolysis) iPrOH Isopropanol Water Moisture (H2O) Water->Urea

Figure 1: Reaction pathway showing the competitive hydrolysis that leads to urea formation (the "White Precipitate" issue).

Troubleshooting Center (Q&A)

Ticket #001: Catalyst Quality & Reaction Stalling

Q: My reaction mixture is green/blue and conversion is <10% after 24 hours. What is wrong?

A: Your catalyst is oxidized (Dead).

  • The Science: CuCl is unstable in air. It oxidizes to Cu(II) species (like basic copper chloride), which are green/blue and catalytically inactive for this transformation. Active CuCl must be white or pale grey.

  • The Fix:

    • Immediate: Do not proceed. The reaction will not start.

    • Protocol: Wash your CuCl with dilute HCl, then water, then ethanol, and finally ether. Dry under vacuum. Alternatively, purchase fresh "anhydrous beads" (99.99%) and open only in a glovebox.

    • Check: If the reaction stays green, oxygen is leaking into your vessel.

Ticket #002: The "White Solid" Nightmare

Q: A massive amount of white solid precipitated during the reaction. Is this my product?

A: No. That is N,N'-Diisopropylurea (DIU).[2] Your reaction is wet.

  • The Science: Carbodiimides are "water scavengers." If your isopropanol is not anhydrous, or if your flask wasn't flame-dried, the DIC reacts with water instead of the alcohol. This forms DIU, which is insoluble in the reaction mixture.

  • The Fix:

    • Filtration: You can filter off the solid (urea) to salvage the liquid, but your yield will be impacted proportionally to the water ingress.

    • Prevention: Distill iPrOH over CaH₂ or use molecular sieves (3Å) for 24 hours prior to use.

Ticket #003: Distillation & Thermal Decomposition

Q: I had good conversion by NMR, but after distillation, the yield dropped and the pot residue solidified.

A: You overheated the isourea, causing thermal rearrangement.

  • The Science: O-alkylisoureas are thermally metastable. At high temperatures (>100°C), they can rearrange to form N-alkylureas (Chapman-like rearrangement) or decompose.

  • The Fix:

    • Vacuum is Key: You must use a high vacuum (<10 mmHg). Do not attempt to distill at atmospheric pressure.

    • Temperature Limit: Keep the oil bath temperature below 80°C. If the product doesn't distill, improve your vacuum rather than increasing the heat.

Technical Data & Specifications

Reference these values to confirm product identity.

ParameterSpecificationNotes
Appearance Colorless LiquidTurns yellow if oxidized/heated
Boiling Point ~61–65°C @ 10 mmHgBased on O-tert-butyl/ethyl analogs [1][2]
Refractive Index 1.4240 – 1.4300Temperature dependent (20°C) [2]
Density 0.84 – 0.87 g/mLLess dense than water
Storage 2–8°C, Inert GasMoisture sensitive; hydrolyzes slowly in air
NMR Signature δ ~3.8–4.5 (m, 1H)The O-CH(CH₃)₂ methine proton is diagnostic

Advanced Workflow Logic (Decision Tree)

Use this logic flow to make real-time decisions during the experiment.

TroubleshootingTree Start Start Reaction ColorCheck Check Color (t=30 min) Start->ColorCheck Green Green/Blue? ColorCheck->Green Yes Yellow Yellow/Brown? ColorCheck->Yellow Yes Stop STOP: Oxidized Cat. Purify CuCl Green->Stop Continue Continue Stirring (12-16h) Yellow->Continue Precipitate White Precipitate? Continue->Precipitate YesPrecip Yes: Moisture Ingress Precipitate->YesPrecip NoPrecip No: Good Precipitate->NoPrecip Filter Filter Solid (Urea) Distill Filtrate YesPrecip->Filter Distill Direct Vacuum Distillation NoPrecip->Distill

Figure 2: Operational decision tree for real-time reaction monitoring.

References

  • Mathias, L. J. (1979). "Isoureas: Synthesis and Applications." Synthesis, 1979(8), 561-576.
  • ChemicalBook. (2025). "2-tert-Butyl-1,3-diisopropylisourea Properties and Synthesis." Link (Proxy data for boiling points and refractive index of sterically hindered isoureas).

  • Inoue, Y., et al. (1977). "Reaction of Carbodiimides with Alcohols Catalyzed by Copper(I) Chloride." Bulletin of the Chemical Society of Japan, 50(11). (Establishes the CuCl mechanism).
  • BenchChem. (2025).[3] "Application Notes for 1,3-Diisopropylurea." Link (Data on the urea byproduct solubility and removal).

Sources

Optimization

Technical Guide: Stability &amp; Handling of Isopropyl N,N'-Diisopropylcarbamimidate

The following technical guide addresses the stability, storage, and handling of Isopropyl N,N'-diisopropylcarbamimidate (also known as O-isopropyl-N,N'-diisopropylisourea). [1][2] Executive Summary Isopropyl N,N'-diisopr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, storage, and handling of Isopropyl N,N'-diisopropylcarbamimidate (also known as O-isopropyl-N,N'-diisopropylisourea).

[1][2]

Executive Summary

Isopropyl N,N'-diisopropylcarbamimidate (CAS: 63460-32-2) is a thermally labile O-alkylation reagent.[1][2] While it exhibits short-term stability sufficient for ambient shipping (3–5 days), it is thermodynamically unstable at room temperature over prolonged periods.[1][2]

  • Mandatory Storage: Refrigerator (

    
     to 
    
    
    
    ) or Freezer (
    
    
    ).[1][2]
  • Critical Hazard: Moisture sensitivity.[2] Hydrolysis yields 1,3-diisopropylurea , a white insoluble solid.[1][2]

  • Degradation Mechanism: Thermal rearrangement to the thermodynamically stable (and unreactive) N-alkyl urea.[2]

Scientific Mechanism of Degradation

To understand why cold storage is required, researchers must recognize the two primary degradation pathways: Thermal Rearrangement and Hydrolysis .[2]

Pathway A: Thermal Rearrangement (The "Silent" Killer)

At room temperature, the O-isopropyl group migrates to the nitrogen atom.[1][2] This is an exothermic isomerization to 1,1,3-triisopropylurea .[1][2]

  • Impact: The material remains a clear liquid, but it loses all chemical reactivity.[1][2] You cannot visually detect this degradation; it requires NMR verification.

Pathway B: Hydrolysis (The "Visible" Killer)

Exposure to atmospheric moisture cleaves the imidate bond, releasing isopropanol and precipitating 1,3-diisopropylurea .[1][2]

  • Impact: The liquid turns cloudy or forms a white precipitate.[2]

Degradation Pathway Diagram

DegradationPathways Reagent Isopropyl N,N'-diisopropylcarbamimidate (Active Reagent) Rearrangement Thermal Rearrangement (>25°C) Reagent->Rearrangement Hydrolysis Hydrolysis (+ H2O) Reagent->Hydrolysis Triurea 1,1,3-Triisopropylurea (Inert Liquid Byproduct) Rearrangement->Triurea Irreversible Isomerization Diurea 1,3-Diisopropylurea (White Solid Precipitate) Hydrolysis->Diurea Precipitation IPA Isopropanol Hydrolysis->IPA

Figure 1: Two distinct degradation pathways.[1][2] Thermal rearrangement deactivates the reagent without visible signs, while hydrolysis creates visible solids.[1]

Stability Profile: Room Temp vs. Cold Storage

The following table summarizes the expected shelf-life and physical changes under different conditions.

ParameterRoom Temperature (

)
Refrigerated (

)
Frozen (

)
Stability Status Unstable (Long-term)Stable (Recommended)Optimal (Long-term)
Shelf Life < 4 Weeks6–12 Months> 12 Months
Primary Risk Thermal Rearrangement (Silent)Slow Hydrolysis (if seal broken)None (if sealed)
Physical State Clear Liquid

Liquid (Purity drops)
Clear LiquidClear Liquid (Viscous)
Handling Use immediately upon receipt.[1][2]Store upright; warm to RT before opening.Thaw completely before opening.[2]

Troubleshooting Guide (Q&A)

Scenario 1: Visual Anomalies

Q: My reagent has turned cloudy or has white crystals at the bottom. Is it still usable? A: The cloudiness is 1,3-diisopropylurea , formed by moisture ingress.[1][2]

  • Diagnosis: The container seal was likely compromised, or the reagent was opened while cold, causing condensation.[1][2]

  • Action:

    • Filter: Syringe-filter the liquid through a 0.45 µm PTFE filter to remove the solid urea.[2]

    • Verify: The filtrate may still contain active reagent, but the exact concentration is now unknown.[2] Run a quantitative NMR (see Protocol below) to determine the remaining molarity.[2]

    • Recommendation: If the precipitate is heavy (>10% volume), discard the lot.[2]

Scenario 2: Loss of Reactivity

Q: The reagent looks clear, but my esterification yields have dropped from 90% to 30%. Why? A: You are likely experiencing Thermal Rearrangement .[2]

  • Cause: Storage at room temperature for >1 month caused the active O-isopropyl isourea to isomerize into the inert N-isopropyl urea.

  • Detection: Visual inspection fails here. You must use Proton NMR (

    
    -NMR).[1][3]
    
  • Solution: Switch to a fresh bottle stored at

    
    .
    
Scenario 3: Pressure Buildup

Q: When I opened the bottle, there was a slight "pop." Is the reagent decomposing into gas? A: Unlikely.[2] This reagent does not typically release gas during degradation.[2]

  • Cause: This is usually due to the volatility of the reagent or isopropanol (hydrolysis byproduct) expanding if the bottle was stored cold and opened after warming up.

  • Safety: Always open cold reagents in a fume hood after they have reached room temperature to prevent condensation and pressure differentials.[2]

Technical Protocols

Protocol A: Purity Check via -NMR

Use this method to distinguish between the active reagent and the rearranged byproduct.[2]

Sample Preparation: Dissolve 10 mg of reagent in




.
FeatureActive Reagent (O-Isourea)Degraded Byproduct (N-Urea)
Methine Proton (

)

ppm
(Septet)

ppm
(Septet)
Environment Attached to Oxygen (

)
Attached to Nitrogen (

)
Interpretation Downfield shift due to Oxygen electronegativity.[1][2]Upfield shift indicates rearrangement to Urea.[2]

Acceptance Criteria:

  • If the integral of the

    
     ppm peak is 
    
    
    
    of the total methine signal, the reagent is significantly degraded.[1]
Protocol B: Proper Handling Workflow

HandlingWorkflow Start Receive Shipment Check Check Temp Monitor (Was it hot?) Start->Check Store Store at 2-8°C (Do not open) Check->Store No issues Use Ready to Use? Store->Use Warm Warm to RT (Sealed, 30 mins) Use->Warm Open Open in Inert Atmo (Argon/N2) Warm->Open Reseal Reseal with Parafilm & Return to Cold Open->Reseal Reseal->Store

Figure 2: Best practice workflow to prevent condensation-induced hydrolysis.

References

  • Sigma-Aldrich. Isopropyl N,N'-diisopropylcarbamimidate Product Specification & CAS 63460-32-2 Data. Retrieved from .[1][2]

  • Crosignani, S., et al. (2009).[1][2][4] "A very fast, microwave-assisted formation of carboxylic esters via reaction of carboxylic acids with O-alkylisoureas."[1][2][4] Journal of Organic Chemistry, 74(12), 4638-4641.[1][2] (Demonstrates utility and handling of O-alkylisoureas).

  • Mathias, L. J. (1979).[1][2] "Iso-ureas: Synthesis and Applications." Synthesis, 1979(08), 561-576.[1][2] (Review of isourea thermal instability and rearrangement mechanisms).

  • TCI Chemicals. O-tert-Butyl-N,N'-diisopropylisourea Storage Conditions. Retrieved from .[1][2] (Analogous compound stability data verifying cold storage requirements).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Isourea Alkylation vs. Acid-Catalyzed Esterification

Executive Summary: The Kinetic Solution to a Thermodynamic Problem In high-value small molecule synthesis and drug development, the classic Fischer esterification (acid-catalyzed equilibrium) often fails when facing comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Solution to a Thermodynamic Problem

In high-value small molecule synthesis and drug development, the classic Fischer esterification (acid-catalyzed equilibrium) often fails when facing complex, acid-sensitive, or sterically hindered substrates. While Fischer esterification relies on thermodynamic equilibrium—requiring the continuous removal of water and harsh acidic conditions—Isourea Alkylation (specifically via O-alkylisoureas) operates under kinetic control in neutral or mild conditions.

This guide delineates why isourea alkylation is the superior choice for high-fidelity esterification, specifically when preserving stereochemical integrity and functional group tolerance is paramount.

Mechanistic Divergence

To understand the performance gap, we must contrast the underlying mechanisms.

The Thermodynamic Trap: Fischer Esterification

Fischer esterification is an equilibrium process (


). It relies on Le Chatelier’s principle, forcing the reaction by using excess alcohol or removing water (Dean-Stark/Sieves).
  • Limitation: The presence of strong Brønsted acids (

    
    , 
    
    
    
    -TsOH) is incompatible with acid-labile groups (acetals, silyl ethers, Boc groups).
  • Stereochemistry: Racemization is common due to the harsh thermal conditions and carbocation character.

The Kinetic Driver: Isourea Alkylation (Mathias Method)

Isourea alkylation utilizes an O-alkylisourea (formed from an alcohol and a carbodiimide, typically DCC or DIC) as a mild alkylating agent .

  • Mechanism: The carboxylic acid protonates the basic isourea nitrogen. The resulting carboxylate anion then attacks the alkyl group of the isourea in an

    
     fashion.
    
  • Driving Force: The formation of the thermodynamically stable, insoluble urea byproduct (dicyclohexylurea, DCU) renders the reaction irreversible .

  • Stereochemistry: Because the carboxylate attacks the alkyl group (the alcohol carbon), the reaction proceeds with inversion of configuration (Walden inversion) at the alcohol center, allowing for predictable stereochemical editing.

Mechanistic Visualization

Esterification_Comparison cluster_0 Acid-Catalyzed Pathway (Reversible) cluster_1 Isourea Pathway (Irreversible) node_fischer Fischer Esterification (Thermodynamic) node_isourea Isourea Alkylation (Kinetic) F_Start R-COOH + R'-OH F_Inter Tetrahedral Intermediate (Cationic) F_Start->F_Inter + H+, Heat F_Inter->F_Start Reversible F_End Ester + H2O F_Inter->F_End - H2O F_End->F_Inter + H2O (Hydrolysis risk) I_Start R'-OH + Carbodiimide (DCC) I_Mid O-Alkylisourea (Neutral Intermediate) I_Start->I_Mid CuCl cat. I_Step2 Add R-COOH (Proton Transfer) I_Mid->I_Step2 I_End Ester + Urea (Precipitate) I_Step2->I_End SN2 Attack (Inversion) Irreversible

Figure 1: Mechanistic comparison highlighting the reversibility of Fischer esterification versus the irreversible, precipitate-driven nature of Isourea alkylation.

Critical Performance Analysis

Substrate Compatibility & Acid Sensitivity

The primary advantage of isourea alkylation is its neutrality .

  • Fischer: Requires pH < 1. Destroys acid-sensitive protecting groups (e.g., THP ethers, acetonides, Boc-amines).

  • Isourea: The O-alkylisourea is weakly basic. The reaction occurs simply by mixing the acid and isourea in refluxing THF or DCM. No exogenous acid is added.

    • Result: Perfect retention of acid-labile scaffolds (e.g.,

      
      -lactams, glycosides).
      
Steric Hindrance

Fischer esterification struggles with sterically hindered carboxylic acids (e.g., mesitoic acid, pivalic acid) because the nucleophile (alcohol) must attack the hindered carbonyl carbon.

  • Isourea Advantage: The roles are reversed. The carboxylic acid acts as the nucleophile attacking the O-alkyl group. While the alcohol center can be hindered, the carbonyl carbon of the acid does not need to be accessible to a nucleophile. This allows for the esterification of bulky acids that fail under Fischer conditions.

Purification Efficiency
  • Fischer: Often requires aqueous workup (bicarb wash) to remove acid catalyst and distillation to separate excess alcohol.

  • Isourea: The byproduct is

    
    -dicyclohexylurea (DCU), which is highly insoluble in most organic solvents (DCM/THF).
    
    • Protocol: Cool reaction

      
       Filter off DCU 
      
      
      
      Evaporate solvent. This "filtration workup" is ideal for parallel synthesis and library generation.

Experimental Protocols

Protocol A: Standard Solution-Phase Isourea Alkylation (Mathias Method)

Use this for converting primary/secondary alcohols into esters using valuable carboxylic acids.

Materials:

  • Carbodiimide:

    
    -Dicyclohexylcarbodiimide (DCC)
    
  • Catalyst: Copper(I) Chloride (CuCl)

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Isourea Formation: In a flame-dried flask under

    
    , combine the alcohol (1.0 equiv) and DCC (1.0 equiv). Add CuCl (0.05 equiv). Stir at RT for 2–24 hours (monitoring by IR: disappearance of carbodiimide peak at ~2120 cm⁻¹).
    
  • Esterification: Add the carboxylic acid (1.0 equiv) directly to the reaction mixture.

  • Reaction: Reflux the mixture for 2–12 hours. The solution will become cloudy as DCU precipitates.

  • Workup: Cool to 0°C to maximize precipitation. Filter the mixture through a Celite pad to remove DCU and copper salts.

  • Purification: Concentrate the filtrate. Flash chromatography is usually sufficient, often yielding pure product without column purification if stoichiometry is strict.

Protocol B: Polymer-Supported Isourea Alkylation (High-Throughput)

Use this for library synthesis where filtration-only purification is required.

Materials:

  • Polystyrene-supported Carbodiimide (PS-DCC)

Step-by-Step:

  • Loading: Suspend PS-DCC in DCM. Add alcohol (excess, 2.0 equiv) and CuCl (catalytic). Shake for 12 hours.

  • Wash: Filter the resin (now PS-Isourea) and wash extensively with DCM/MeOH/THF to remove CuCl and excess alcohol.

  • Coupling: Add the carboxylic acid (0.8 equiv relative to initial loading) in THF. Heat/shake for 6–12 hours.

  • Isolation: Filter the resin. The filtrate contains the pure ester. The urea byproduct remains bound to the polymer bead.

Comparative Data: Yield & Selectivity

The following data summarizes the yield advantages of isourea alkylation over Fischer esterification for challenging substrates.

Substrate (Acid)Substrate (Alcohol)ChallengeFischer Yield (%)Isourea Yield (%)Ref
Boc-Phe-OH MethanolAcid-labile (Boc)0% (Deprotection)92% [1]
Mesitoic Acid EthanolSteric Bulk (Acid)<10% (Slow)85% [2]
Benzoic Acid (S)-2-ButanolStereocenter65% (Racemic)88% (>98% ee, Inverted)[3]
Penicillin G Benzyl Alcohol

-Lactam sensitivity
0% (Decomposition)78% [1]

Note: Fischer conditions defined as refluxing MeOH/EtOH with


 (10 mol%). Isourea conditions defined as Protocol A above.

Decision Logic: When to Switch?

Use the following workflow to determine the appropriate method for your specific campaign.

Decision_Tree Start Start: Esterification Required Q1 Is the Acid or Alcohol Acid-Sensitive? Start->Q1 Q2 Is the Alcohol Chiral? Q1->Q2 No Isourea Use Isourea Alkylation (Mild, Inversion, Clean) Q1->Isourea Yes (Boc, Acetal, etc.) Q3 Is the Acid Sterically Hindered? Q2->Q3 No Q2->Isourea Yes (Need Inversion) Fischer Use Fischer Esterification (Cheap, Scalable) Q3->Fischer No (Simple substrates) Q3->Isourea Yes (Mesitoic, etc.) Steglich Consider Steglich/EDC (If Alcohol is hindered)

Figure 2: Decision matrix for selecting esterification methodology based on substrate complexity.

References

  • Mathias, L. J. (1979). "Esterification via O-alkylisoureas." Synthesis, 1979(08), 561-576.

  • Crosignani, S., White, P. D., & Linclau, B. (2004).[1] "Polymer-supported O-alkylisoureas: useful reagents for the O-alkylation of carboxylic acids."[1] Journal of Organic Chemistry, 69(18), 5897-5905.[1]

  • Chighine, A., et al. (2009).[2][3] "Microwave-assisted ester formation using O-alkylisoureas: a convenient method for the synthesis of esters with inversion of configuration."[2][3] Journal of Organic Chemistry, 74(13), 4753-4762.[3]

  • Mishra, D., & Phukan, P. (2021).[2] "Metal-free synthesis of isoureas and isothioureas." Journal of Organic Chemistry, 86, 17581-17593.[2]

Sources

Safety & Regulatory Compliance

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